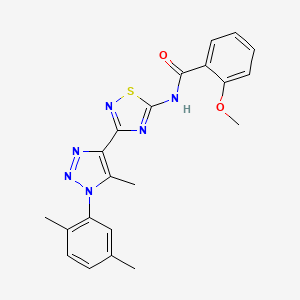

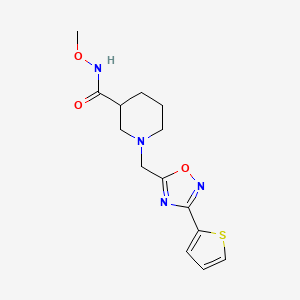

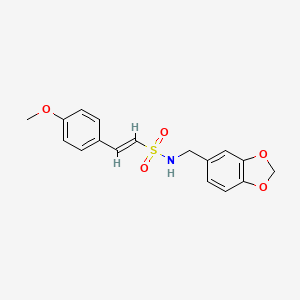

(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

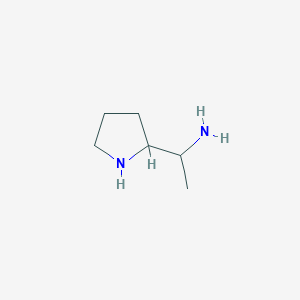

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds similar to “this compound” often involve cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C14H20N4O2, and its molecular weight is 276.34.Wissenschaftliche Forschungsanwendungen

Structural Chemistry and Synthesis

The crystal structures of various compounds related to (4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone have been reported, demonstrating diverse molecular conformations and intermolecular hydrogen bonding patterns. For instance, studies on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles show different protonation sites and hydrogen bonding networks, indicating the structural versatility of compounds within this chemical family (Böck et al., 2021). Another study on the crystal structure of a related adduct highlights the importance of intermolecular O—H⋯O hydrogen bonds in forming structural chains (Revathi et al., 2015).

Synthetic Applications

Research on the indirect electrochemical oxidation of piperidin-4-ones, mediated by a sodium halide-base system, presents a novel method for synthesizing α-hydroxyketals, showcasing the utility of similar compounds in synthetic organic chemistry (Elinson et al., 2006). Another significant contribution is the development of novel synthesis routes for pyridazine derivatives, illustrating the compound's applicability in creating complex organic molecules (Nakagome et al., 1966).

Potential Biological Activities

Several studies have explored the potential biological activities of compounds structurally related to this compound. For instance, research on organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar compounds has shown promising antibacterial activities, suggesting potential pharmaceutical applications (Singh et al., 2016).

Wirkmechanismus

While the specific mechanism of action for “(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” is not mentioned in the search results, it is described as a potent and highly selective antiviral drug.

Zukünftige Richtungen

The future directions for compounds like “(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” could involve further development and evaluation of their biological activity. For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Eigenschaften

IUPAC Name |

(4-hydroxypiperidin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-11-5-9-18(10-6-11)14(20)12-3-4-13(16-15-12)17-7-1-2-8-17/h3-4,11,19H,1-2,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHRGYCIPJFCEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)

![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)